molecular formula C23H23NO6 B11148396 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11148396
M. Wt: 409.4 g/mol
InChI Key: AYASNHLOMBXWEW-UHFFFAOYSA-N
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Description

“2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate” is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen-7-yl (coumarin) core esterified with a hexanoic acid chain. The hexanoate moiety is further substituted at the 6-position with a benzyloxycarbonyl (Cbz) amino group. This structural design combines the photophysical and bioactive properties of coumarins with the functional versatility of the Cbz-protected amine, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C23H23NO6/c25-21(29-19-12-10-18-11-13-22(26)30-20(18)15-19)9-5-2-6-14-24-23(27)28-16-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14,16H2,(H,24,27)

InChI Key

AYASNHLOMBXWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For example, the synthesis of similar compounds has been achieved using benzyl chloroformate and triethylamine in dichloromethane at room temperature . The reaction conditions may vary depending on the specific acylating agent and desired product.

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous coumarin derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Potential Applications
2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate (Target) C₂₄H₂₃NO₇ - 6-{[(benzyloxy)carbonyl]amino}hexanoate ester
- No halogen or methyl groups on coumarin ring
437.45 g/mol - Long aliphatic chain enhances lipophilicity.
- Cbz group offers stability and protease resistance.
- Drug delivery (Cbz as a protective group)
- Fluorescent labeling
2-oxo-2H-chromen-7-yl propionate C₁₂H₁₀O₅ - Propionate ester
- No additional substituents on coumarin ring
234.21 g/mol - Shorter chain reduces lipophilicity.
- Simpler structure for photophysical studies.
- UV-absorbing materials
- Basic coumarin reactivity studies
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₉ClO₅ - 4-chlorobenzoate ester
- Chlorine atom on aromatic ring
316.70 g/mol - Electron-withdrawing Cl enhances stability.
- Increased molar absorptivity.
- Antimicrobial agents
- Photostable dyes
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate C₂₄H₂₃Cl₂NO₆ - Dichloro and methyl groups on coumarin ring
- Same Cbz-hexanoate chain as target
492.35 g/mol - Halogenation increases electronic density and potential bioactivity.
- Methyl group may sterically hinder interactions.
- Anticancer leads (halogenated coumarins)
- Enzyme inhibition studies
6-{[(Benzyloxy)carbonyl]amino}hexanoate derivatives (e.g., peptidomimetics) Variable - Cbz-aminohexanoate chain linked to diverse cores (e.g., indole, glutamine) ~500–600 g/mol - Structural mimicry of peptide substrates.
- Cbz group facilitates cellular uptake.
- Protease inhibitors (e.g., SARS-CoV-2 cathepsin-L)
- Prodrug design

Key Observations:

In contrast, the dichloro-methyl analog retains the hexanoate chain but adds halogen atoms, which may enhance binding to hydrophobic enzyme pockets.

Electronic Effects :

  • The 4-chlorobenzoate derivative leverages an electron-withdrawing Cl group to stabilize the ester bond against hydrolysis, a feature absent in the target compound.
  • Halogenation in the dichloro-methyl analog introduces strong electronic effects, possibly altering UV-Vis absorption profiles.

Biological Relevance :

  • The Cbz group in the target and dichloro-methyl analog mimics protective strategies seen in peptidomimetics, suggesting utility in drug design (e.g., shielding amine groups from metabolic degradation).

Crystallographic Insights: Structural studies of related coumarins (e.g., 2-oxo-2H-chromen-4-yl 4-methyl-benzoate ) reveal planar coumarin cores with ester substituents influencing packing motifs. The target’s hexanoate chain likely induces non-planar conformations, affecting crystallinity.

Research Findings and Data

Solubility and Stability:

  • Target Compound: Predicted low aqueous solubility due to the Cbz-hexanoate chain. Stability in organic solvents (e.g., DMSO, chloroform) is expected .
  • 4-Chlorobenzoate Derivative : Enhanced stability in polar aprotic solvents (e.g., acetonitrile) due to Cl substitution.

Biological Activity

The compound 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate , also referred to as a derivative of coumarin, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C21H22ClN1O6
Molecular Weight: Approximately 492.3 g/mol
IUPAC Name: 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

The compound features a chromen-2-one core with specific substitutions that enhance its biological activity. The presence of the benzyloxycarbonyl group and amino hexanoate moiety is significant for its therapeutic potential.

Synthesis

The synthesis generally involves multiple steps, including:

  • Formation of the chromenone core through cyclization reactions.
  • Substitution reactions to introduce the benzyloxycarbonyl and amino hexanoate groups.
  • Purification techniques such as chromatography to isolate the final product.

Anticancer Properties

Research indicates that derivatives of coumarin, including this compound, exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have shown IC50 values against MCF-7 breast cancer cells in the low micromolar range:

CompoundIC50 (μM)Target
Similar Coumarin Derivative0.47MCF-7 Cells
Another Coumarin Variant9.54MCF-7 Cells

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.

The biological activity is hypothesized to arise from interactions with specific molecular targets, including:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation: Potential modulation of growth factor receptors could contribute to its anticancer effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of coumarin derivatives in various biological assays:

  • Study on Antimicrobial Activity: The compound demonstrated promising antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.
  • Study on Anti-inflammatory Effects: In vitro studies showed that the compound could reduce inflammatory markers, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with other coumarin derivatives reveals unique aspects of This compound :

Compound NameStructure FeaturesUnique Aspects
4-HydroxycoumarinHydroxyl group at position 4Anticoagulant properties
WarfarinMultiple substitutionsComplex pharmacokinetics
Methyl 6-{[(benzyloxy)carbonyl]amino}hexanoateLacks dichloro substitutionSimpler structure; used in peptide synthesis

The unique substitution pattern of 2-oxo-2H-chromen-7-y contributes to its distinct chemical reactivity and biological properties compared to these structurally similar compounds.

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